molecular formula C12H9F3O B11879159 1-(Trifluoromethyl)naphthalene-8-methanol

1-(Trifluoromethyl)naphthalene-8-methanol

Cat. No.: B11879159
M. Wt: 226.19 g/mol
InChI Key: MONSMPBKFXKJBB-UHFFFAOYSA-N
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Description

Significance of Fluorine in Organic Molecules: A Research Perspective

The introduction of fluorine into organic molecules imparts a range of desirable properties, making it a strategic element in molecular design. nih.govscispace.com Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry. chemicalbook.comchemrevlett.comscispace.com This inherent strength contributes to the high thermal and metabolic stability of fluorinated compounds. chemrevlett.comscispace.com

From a research perspective, fluorine's significance can be summarized by several key impacts:

Enhanced Stability: The strength of the C-F bond makes molecules more resistant to chemical and metabolic degradation. chemicalbook.comchemrevlett.com This is particularly advantageous in medicinal chemistry, where increased stability can lead to longer-lasting therapeutic effects.

Modulation of Physicochemical Properties: The high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, influence molecular conformation, and modify lipophilicity. nih.gov These changes can affect a molecule's binding affinity to biological targets and its ability to cross cell membranes.

Probing Molecular Interactions: The distinct spectroscopic signature of fluorine (¹⁹F NMR) provides a convenient tool for monitoring chemical reactions and studying molecular interactions without the background noise present in proton (¹H) NMR. chemrevlett.com

It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine, a testament to the element's profound impact on the life sciences. chemrevlett.com

Contextualization of Naphthalene (B1677914) Scaffolds in Advanced Chemical Synthesis

Naphthalene (C₁₀H₈) is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene (B151609) rings. chemsrc.comecmdb.ca This structure provides a rigid, planar, and electron-rich framework that serves as a versatile building block, or scaffold, in organic synthesis. chemsrc.comwikipedia.org

The utility of the naphthalene scaffold in advanced synthesis is multifaceted:

Precursor to High-Value Chemicals: The single largest industrial use of naphthalene is as a precursor for the synthesis of phthalic anhydride, a key component in the production of polymers, resins, and dyes. ecmdb.ca

Foundation for Complex Molecules: The naphthalene ring system is a core structure in numerous natural products, pharmaceuticals, and organic materials. wikipedia.orgnih.gov Its derivatives are used as surfactants and insecticides.

Tunable Reactivity: Naphthalene is more reactive than benzene in electrophilic aromatic substitution reactions. chemsrc.comecmdb.ca This allows for the selective introduction of functional groups at specific positions without the need for harsh catalysts, facilitating the construction of polysubstituted derivatives. wikipedia.org

Unique Photophysical Properties: Naphthalene derivatives often exhibit strong fluorescence with high quantum yields and excellent photostability due to their rigid and extended π-electron systems. soton.ac.uk This makes them ideal candidates for developing fluorescent probes, sensors, and components for organic electronic devices.

The ability to precisely modify the naphthalene skeleton through modern synthetic methods, such as C-H functionalization, has further expanded its role in creating novel molecular architectures with tailored optical and electronic properties. wikipedia.orgnih.gov

Overview of Trifluoromethylation in Complex Molecule Construction

Trifluoromethylation is the process of introducing a trifluoromethyl (-CF₃) group into an organic molecule. acs.org This functional group is highly valued in medicinal chemistry and materials science due to its unique combination of steric and electronic properties. nih.govchemicalbook.com

The trifluoromethyl group is often considered a "super-hydrogen" because, while it is larger, it can significantly enhance a molecule's properties in several ways:

Increased Lipophilicity: The -CF₃ group is highly lipophilic, which can improve a drug's ability to pass through biological membranes, potentially increasing its bioavailability. chemicalbook.com

Metabolic Stability: The C-CF₃ bond is exceptionally strong and resistant to oxidative metabolism, which can prolong the active life of a drug in the body. chemicalbook.com

Modified Acidity and Basicity: As a powerful electron-withdrawing group, the -CF₃ moiety can significantly increase the acidity of nearby functional groups like alcohols and amines. nih.gov

Enhanced Binding Affinity: The trifluoromethyl group can participate in unique non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, which can enhance binding to target proteins.

The development of new trifluoromethylation reagents and catalytic methods, including transition metal-catalyzed and photoredox-catalyzed reactions, has made it easier to install this crucial group onto complex molecules under mild conditions. nih.govevitachem.com Reagents like trifluoromethyltrimethylsilane (TMSCF₃), sodium trifluoromethanesulfinate (Langlois' reagent), and Togni's reagents are now standard tools for synthetic chemists. nih.govacs.org

Research Trajectory of 1-(Trifluoromethyl)naphthalene-8-methanol within Fluorinated Naphthalene Chemistry

While extensive research exists on fluorinated naphthalenes as a class, specific published studies focusing on This compound are not prominent in the scientific literature. However, its molecular structure—a naphthalene scaffold substituted at the sterically crowded peri (1,8) positions with a trifluoromethyl group and a methanol (B129727) group—places it in a unique and synthetically challenging area of chemical space.

The research trajectory for a molecule like this can be inferred from the study of its precursors and isomers. The precursor, 8-(Trifluoromethyl)-1-naphthol , is a known compound, suggesting that the synthesis of the target alcohol is feasible, likely through the reduction of a corresponding aldehyde or carboxylic acid derivative. chemicalbook.com The synthesis of trifluoromethyl-substituted naphthalenes often involves multi-step sequences, such as cyclization reactions of appropriately designed precursors. evitachem.com

The interest in 1,8-disubstituted naphthalenes, often called "proton sponges" when substituted with basic groups, stems from their unique stereoelectronic properties due to the close proximity of the substituents. In the case of this compound, the interaction between the strongly electron-withdrawing trifluoromethyl group and the hydroxymethyl group could lead to interesting intramolecular hydrogen bonding and conformational rigidity.

Research into related isomers, such as 2-(Trifluoromethyl)naphthalene-8-methanol , highlights the interest in this class of compounds for applications in medicinal chemistry and materials science. Computational studies on poly(CF₃)substituted naphthalenes have shown that the presence of trifluoromethyl groups significantly sensitizes the aromatic system to the electronic effects of other substituents, making them highly sensitive molecular probes. Therefore, this compound could serve as a valuable building block for creating novel ligands, catalysts, or functional materials where the precise tuning of electronic and steric properties is critical.

Compound Data

Table 1: Properties of Related Naphthalene Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Key Characteristics
1-(Trifluoromethyl)naphthalene (B1313596) 26458-04-8 C₁₁H₇F₃ 196.17 A foundational research chemical for creating more complex derivatives. ecmdb.ca
8-(Trifluoromethyl)-1-naphthol 33533-47-0 C₁₁H₇F₃O 212.17 A likely precursor for the synthesis of this compound. chemicalbook.com
(Naphthalen-1-yl)methanol 4780-79-4 C₁₁H₁₀O 158.20 The non-fluorinated parent alcohol, used as a reference. nih.gov
2-(Trifluoromethyl)naphthalene-8-methanol --- C₁₂H₉F₃O 226.19 An isomer of the target compound, indicating research interest in this substitution pattern.

Table 2: List of Compounds Mentioned

Compound Name
This compound
5-Fluorouracil
Fluoxetine
Paroxetine
Ciprofloxacin
Mefloquine
Fluconazole
4,4'-Difluorobenzophenone
Trifluoromethanesulfonic acid
Phthalic anhydride
1-(Trifluoromethyl)naphthalene
8-(Trifluoromethyl)-1-naphthol
Trifluoromethyltrimethylsilane
Sodium trifluoromethanesulfinate
2-(Trifluoromethyl)naphthalene-8-methanol
(Naphthalen-1-yl)methanol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9F3O

Molecular Weight

226.19 g/mol

IUPAC Name

[8-(trifluoromethyl)naphthalen-1-yl]methanol

InChI

InChI=1S/C12H9F3O/c13-12(14,15)10-6-2-4-8-3-1-5-9(7-16)11(8)10/h1-6,16H,7H2

InChI Key

MONSMPBKFXKJBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)CO)C(=CC=C2)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 1 Trifluoromethyl Naphthalene 8 Methanol and Analogues

De Novo Construction of the Naphthalene (B1677914) Nucleus with Trifluoromethyl Groups

This approach involves constructing the fused aromatic ring system of naphthalene from simpler, non-naphthalene precursors. The key advantage is the ability to precisely control the position of the trifluoromethyl group by incorporating it into one of the starting materials.

Cyclization Reactions for Naphthalene Ring Formation

Several types of cyclization reactions are employed to build the naphthalene skeleton. These methods often involve the formation of the second aromatic ring onto a pre-existing benzene (B151609) ring.

Diels-Alder Reactions: The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for forming six-membered rings. One strategy involves the reaction of a 2-pyrone, which can bear a trifluoromethyl group, with a benzyne (B1209423) intermediate. The initial cycloadduct then undergoes a retro-Diels-Alder reaction, losing carbon dioxide to form the aromatic naphthalene ring. This method is effective even when the pyrone contains strong electron-withdrawing groups like trifluoromethyl.

Electrophilic Cyclization of Alkynes: Arenes containing a propargylic alcohol side chain can undergo a 6-endo-dig electrophilic cyclization to form the naphthalene ring system. nih.gov This reaction is triggered by electrophiles such as iodine (I₂), bromine (Br₂), or N-bromosuccinimide (NBS). nih.gov The methodology is robust and tolerates various functional groups, including those that are electron-withdrawing. nih.gov

Step-wise Dearomative Diels-Alder Cyclization: A cascade reaction of styrylynols, promoted by manganese dioxide (MnO₂), can produce fused tricycles with a naphthalene core under ambient conditions. unipr.it This process involves the sequential oxidation of a propargyl alcohol, a step-wise Diels-Alder cyclization, and subsequent rearomatization. unipr.it Trifluoromethyl-substituted starting materials have been shown to yield single products in this type of transformation. unipr.it

Wittig Reaction Inspired Transmutation: A novel method allows for the conversion of isoquinolines into substituted naphthalenes. nih.gov This "nitrogen-to-carbon transmutation" uses a phosphonium (B103445) ylide as a carbon source. The reaction proceeds through a ring-opening to form a triene intermediate, which then undergoes a 6π-electrocyclization and elimination to yield the naphthalene product. nih.gov

Integration of Trifluoromethyl Moieties during Naphthalene Ring Assembly

The timing of the trifluoromethyl group's introduction is a key strategic decision in de novo synthesis.

A direct approach involves using a starting material that already contains the CF₃ group. For instance, a benzenoid precursor with a trifluoromethyl group and a side chain containing two carbonyl functions can be cyclized to form a trifluoromethylated naphthalenol. This method avoids the need for high-pressure reactions or expensive trifluoromethylating agents later in the synthesis.

In other methods, such as the Diels-Alder reaction of 2-pyrones, a 6-trifluoromethyl-substituted 2-pyrone can react smoothly with benzyne to produce a 1-trifluoromethyl-substituted naphthalene in moderate yield. Similarly, the step-wise dearomative cyclization of a trifluoromethyl-substituted styrylynol has been shown to be a viable route. unipr.it These examples demonstrate that the electron-withdrawing nature of the CF₃ group is compatible with the key ring-forming reactions.

Strategic Trifluoromethylation of Naphthalene Derivatives

This alternative strategy involves the direct introduction of a trifluoromethyl group onto a pre-formed naphthalene or naphthalenol scaffold. These methods are classified based on the nature of the trifluoromethylating agent: electrophilic, nucleophilic, or radical.

Electrophilic Trifluoromethylation Approaches

Electrophilic trifluoromethylation involves reagents that deliver a CF₃ group with a partial positive charge (CF₃⁺ synthon) to a nucleophilic site on the naphthalene ring, such as an electron-rich aromatic position or a carbanion.

Prominent reagents in this class are hypervalent iodine compounds, often referred to as Togni reagents, and sulfonium (B1226848) salts like Umemoto's reagents. brynmawr.eduresearchgate.net These reagents are generally stable and have become commercially available, making electrophilic trifluoromethylation a widely used technique. nih.govbrynmawr.edu For example, phenols can be trifluoromethylated using Togni's reagent. brynmawr.edu Palladium-catalyzed reactions using Umemoto's reagents can achieve ortho-trifluoromethylation of arenes that have a directing group, such as a pyridine. nih.gov

Table 1: Common Electrophilic Trifluoromethylating Reagents
Reagent ClassExample Reagent NameTypical Substrate
Hypervalent Iodine(III)Togni's Reagents (e.g., 1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one)Phenols, β-Keto Esters, Thiols brynmawr.eduresearchgate.net
Sulfonium SaltsUmemoto's Reagents (e.g., S-(Trifluoromethyl)dibenzothiophenium salts)β-Keto Esters, Silyl Enol Ethers researchgate.net
Sulfonium SaltsYagupolskii's Reagents (S-(Trifluoromethyl)diarylsulfonium salts)Thiophenolates nih.gov

Nucleophilic Trifluoromethylation Techniques

Nucleophilic trifluoromethylation utilizes a reagent that acts as a source of a trifluoromethyl anion (CF₃⁻) to attack an electrophilic center, such as a carbonyl group.

The most well-known reagent for this purpose is trimethyl(trifluoromethyl)silane (TMSCF₃), often called the Ruppert-Prakash reagent. nih.govsigmaaldrich.com Its application typically requires an initiator, such as a fluoride (B91410) source (e.g., TBAF), to generate the active trifluoromethyl anion. sigmaaldrich.comorganic-chemistry.org This method is highly effective for the trifluoromethylation of aldehydes and ketones to produce trifluoromethyl carbinols. organic-chemistry.org Other systems, such as using fluoroform (HCF₃) with a strong base, can also generate the trifluoromethyl anion for these transformations. nih.gov

Radical Trifluoromethylation Pathways

In radical trifluoromethylation, a trifluoromethyl radical (CF₃•) is generated and then adds to the aromatic ring. This pathway has gained significant traction due to the development of mild generation methods, particularly those using photoredox catalysis.

Visible-light photoredox catalysis can be used to generate CF₃ radicals from inexpensive and readily available sources like trifluoromethanesulfonyl chloride (CF₃SO₂Cl) or trifluoroacetic anhydride. nih.govnih.govprinceton.edu The process is initiated by a photocatalyst, such as Ru(bpy)₃Cl₂, which, upon excitation by light, can reduce the CF₃ source to generate the radical. nih.gov This radical then adds to the (hetero)arene. nih.gov This method is advantageous for its mild conditions and operational simplicity, often using just a household light bulb as the light source. nih.gov

Table 2: Selected Radical Trifluoromethylation Methods
CF₃ SourceCatalyst/InitiatorConditionsKey Feature
CF₃SO₂Cl (Triflyl chloride)[Ru(bpy)₃]²⁺ (Photocatalyst)Visible Light, Room TempDirect C-H trifluoromethylation of unactivated arenes. nih.gov
CF₃SO₂Cl3DPA2FBN (Organophotocatalyst)Visible LightS-Trifluoromethylation of aromatic thiols. nih.gov
Togni's ReagentMethylene Blue (Photosensitizer)Visible LightHydrotrifluoromethylation of alkenes. researchgate.net

Catalytic Systems in Trifluoromethylation Reactions

The introduction of a trifluoromethyl (CF₃) group into an aromatic system is a cornerstone of modern medicinal and materials chemistry, owing to the unique electronic properties it imparts. acs.orgnih.gov The synthesis of 1-(trifluoromethyl)naphthalene (B1313596), the core of the target molecule, can be achieved through various catalytic methods designed to forge the robust C-CF₃ bond.

Metal-mediated and Metal-free Methodologies

Metal-mediated reactions represent a classical and powerful approach for aromatic trifluoromethylation. Copper, palladium, and nickel complexes are particularly effective in activating aryl-halide bonds for coupling with a trifluoromethyl source. acs.orgacs.org The groundbreaking work by McLoughlin and Thrower in the 1960s first demonstrated the copper-mediated coupling of polyfluoroalkyl iodides with iodoarenes. acs.org This concept has evolved significantly, with modern methods often employing more convenient CF₃ sources.

A widely used reagent is (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), often called the Ruppert-Prakash reagent, which serves as a nucleophilic CF₃ source in the presence of a fluoride activator. acs.org Copper(I)-diamine complexes, for instance, have been shown to effectively catalyze the trifluoromethylation of aryl iodides with TMSCF₃. rsc.org For the synthesis of a precursor like 1-iodo-8-(trifluoromethyl)naphthalene (B13912841) or, more likely, the trifluoromethylation of 1-iodonaphthalene, a copper-catalyzed approach is a viable strategy. rsc.orgorganic-chemistry.org

Table 1: Examples of Metal-Mediated Aromatic Trifluoromethylation
Metal CatalystCF₃ SourceSubstrate TypeKey FeaturesReference
Copper (Cu)RfI (e.g., CF₃I)IodoarenesPioneering method for polyfluoroalkylation. acs.org acs.org
Copper(I) with diamine ligandTMSCF₃IodoarenesCatalytic in copper; operates under smooth conditions. rsc.org rsc.org
Palladium (Pd) / Nickel (Ni)TMSCF₃Aryl-X (X = I, Br, Cl, OTf)Highly efficient for activating less reactive Ar-X bonds. acs.org acs.org
Silver (Ag)TMSCF₃Aromatic CompoundsMediates trifluoromethylation, expanding the range of useful metals. researchgate.net researchgate.net

Transition-metal-free methodologies have also emerged as attractive alternatives, avoiding the cost and potential toxicity of heavy metals. nih.gov One such strategy involves the metal-free decarboxylative trifluoromethylation of aromatic aldehydes and ketones, which could be applied to a suitable naphthalene precursor. acs.org Another approach utilizes sodium trifluoromethanesulfinate (CF₃SO₂Na) and an organic initiator to generate CF₃ radicals for substitution onto electron-rich aromatic systems. organic-chemistry.org

Photocatalytic and Electrochemical Strategies

In recent years, photocatalysis has revolutionized radical chemistry by enabling reactions under exceptionally mild conditions, often using visible light. nih.gov Photoredox catalysis can generate trifluoromethyl radicals from various precursors, such as triflyl chloride (CF₃SO₂Cl) or Togni reagents, which can then add to (hetero)arenes. acs.orgnih.gov This method is particularly powerful for late-stage functionalization and has been successfully applied to a broad range of aromatic systems, tolerating diverse functional groups. nih.gov A photocatalytic approach could directly trifluoromethylate a naphthalene derivative, potentially even one already bearing a protected hydroxymethyl group or a precursor. nih.govacs.org

Table 2: Photocatalytic and Electrochemical Trifluoromethylation
StrategyCatalyst/MediatorCF₃ SourceEnergy SourceKey FeaturesReference
Photoredox CatalysisRu(bpy)₃²⁺ or Ir-based photocatalystsCF₃SO₂Cl, CF₃I, Togni ReagentsVisible LightMild, room temperature conditions; high functional group tolerance. nih.gov nih.gov
Metal-Free PhotocatalysisDiacetyl (Photosensitizer)CF₃SO₂Na (Langlois' Reagent)Visible LightAvoids transition metals; effective for electron-rich arenes. mdpi.com mdpi.com
ElectrochemistryGraphite Electrode (Anode)CF₃SO₂NaElectric CurrentAvoids external oxidants and catalysts; sustainable approach. organic-chemistry.orgnih.gov organic-chemistry.orgnih.gov

Electrochemical synthesis offers another green and efficient pathway for trifluoromethylation. By using electricity as a traceless reagent, these methods can generate CF₃ radicals from inexpensive sources like sodium trifluoromethanesulfinate without the need for stoichiometric chemical oxidants or metal catalysts. organic-chemistry.orgnih.gov This strategy has been successfully applied to the radical cascade cyclization of N-allylamides and the trifluoromethylation of terminal alkynes, showcasing its potential for complex molecule synthesis. organic-chemistry.orgnih.gov Its application to naphthalene derivatives would provide a sustainable route to the 1-(trifluoromethyl)naphthalene core.

Hydroxymethyl Functionalization Strategies

Once the 1-(trifluoromethyl)naphthalene scaffold is obtained, the next critical step is the introduction of a hydroxymethyl (-CH₂OH) group at the C8 position. The steric congestion of the peri-positions on the naphthalene ring makes this a non-trivial transformation that requires highly selective methods.

Selective Introduction of the Hydroxymethyl Group

Direct C-H hydroxymethylation at the sterically hindered peri-position is challenging. However, directed C-H activation or functionalization strategies could offer a pathway. For example, cobalt-catalyzed peri-C(sp²)-H selective hydroxylation has been reported for naphthalene monoimides, demonstrating that selective functionalization at this position is feasible with appropriate directing groups. rsc.org While not a direct hydroxymethylation, the resulting hydroxyl group could potentially be converted to a hydroxymethyl group through a series of steps.

A more common and reliable approach involves the introduction of a one-carbon functional group that can be readily transformed into a hydroxymethyl group. For instance, chloromethylation of 1-(trifluoromethyl)naphthalene using paraformaldehyde and a Lewis acid catalyst could yield 1-(trifluoromethyl)-8-(chloromethyl)naphthalene. google.com Subsequent nucleophilic substitution with a hydroxide (B78521) source would furnish the desired alcohol.

Transformations from Precursor Functional Groups

The most practical and widely used strategy for installing the hydroxymethyl group involves the reduction of a corresponding precursor functional group, such as an aldehyde or a carboxylic acid derivative, located at the C8 position.

The synthesis would first target a precursor like 1-(trifluoromethyl)naphthalene-8-carbaldehyde or methyl 1-(trifluoromethyl)naphthalene-8-carboxylate . The synthesis of such peri-substituted naphthalenes can be challenging. mdpi.com Once the precursor is in hand, a variety of standard reducing agents can be employed for the transformation.

Reduction of Aldehyde: The reduction of a naphthaldehyde to a naphthylmethanol is a straightforward and high-yielding reaction. researchgate.neted.gov Reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are typically sufficient to cleanly reduce the aldehyde without affecting the trifluoromethyl group or the aromatic ring.

Reduction of Carboxylic Acid/Ester: If the precursor is a carboxylic acid or its ester, a more powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF is the classic choice for this transformation, efficiently converting the ester or acid to the primary alcohol. mdpi.com

This two-step sequence—formylation or carboxylation at the C8 position followed by reduction—represents a robust and predictable route to the final target molecule, 1-(Trifluoromethyl)naphthalene-8-methanol.

Advanced Synthetic Approaches and Methodological Innovations

The synthesis of highly substituted naphthalenes, particularly those with sterically demanding substitution patterns like the 1,8-disubstitution in the target molecule, is an active area of research. mdpi.comnih.gov Advanced approaches focus on improving efficiency, regioselectivity, and step economy.

Innovations in cycloaddition reactions provide powerful tools for constructing the naphthalene core with pre-installed functional groups. For example, the [4+2] cycloaddition of 2-pyrones with aryne intermediates generated from o-silylaryl triflates can produce multisubstituted naphthalenes in a highly controlled manner. rsc.org A strategy could be envisioned where one of the reacting partners already contains a trifluoromethyl group or a masked hydroxymethyl group.

Furthermore, skeletal editing or transmutation of heterocycles offers a novel way to access substituted naphthalenes. A recently developed method describes the conversion of isoquinolines into naphthalene derivatives by a nitrogen-to-carbon atom transmutation using a phosphonium ylide. nih.gov This allows for the synthesis of complex naphthalenes that might be difficult to access through traditional electrophilic substitution. nih.gov By starting with a suitably substituted isoquinoline, this method could provide a unique entry point to the 1,8-disubstituted naphthalene core required for the target molecule. These cutting-edge methods highlight the continuous evolution of synthetic chemistry toward more elegant and powerful solutions for constructing complex molecular architectures.

One-Pot Synthesis Protocols

Currently, dedicated one-pot synthesis protocols for this compound are not extensively documented in scientific literature. The steric hindrance and differing reactivity required for the introduction of a trifluoromethyl group and a hydroxymethyl group at the peri-positions of the naphthalene core make a one-pot approach challenging. While one-pot syntheses for other complex naphthalene derivatives, such as core-expanded naphthalene diimides and those formed via aryne cascade reactions, have been developed, these methods are not directly applicable to the target molecule. nih.govnih.gov The development of a true one-pot synthesis would likely require a novel catalytic system capable of sequential, highly regioselective C-H functionalization or a carefully designed cascade reaction from a suitable precursor.

Multi-step Organic Reaction Sequences

A more practical and established approach to the synthesis of this compound involves a multi-step organic reaction sequence. A plausible and efficient route commences from a pre-functionalized peri-disubstituted naphthalene, thereby circumventing the challenges of regioselective functionalization of the naphthalene nucleus. The commercially available compound, 1-bromo-8-(trifluoromethyl)naphthalene (B6593882), serves as an ideal starting material. cymitquimica.comsigmaaldrich.combldpharm.com

The proposed synthetic pathway can be outlined in three main steps:

Formation of a Grignard Reagent: The synthesis begins with the conversion of 1-bromo-8-(trifluoromethyl)naphthalene to its corresponding Grignard reagent. This is typically achieved by reacting the starting material with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

Formylation: The Grignard reagent is then reacted with a suitable formylating agent to introduce the aldehyde functionality. A common and effective reagent for this transformation is N,N-dimethylformamide (DMF). Subsequent acidic workup hydrolyzes the intermediate to yield 1-(trifluoromethyl)naphthalene-8-carbaldehyde.

Reduction to the Alcohol: The final step is the reduction of the aldehyde group of 1-(trifluoromethyl)naphthalene-8-carbaldehyde to the primary alcohol, this compound. This can be accomplished using a variety of reducing agents, with sodium borohydride (NaBH4) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) being a mild and selective choice. chemicalbook.comsigmaaldrich.com

A summary of this proposed multi-step synthesis is presented in the table below.

StepReactionStarting MaterialKey ReagentsProduct
1Grignard Reagent Formation1-Bromo-8-(trifluoromethyl)naphthaleneMg, anhydrous ether8-(Trifluoromethyl)naphthalen-1-ylmagnesium bromide
2Formylation8-(Trifluoromethyl)naphthalen-1-ylmagnesium bromideN,N-Dimethylformamide (DMF), then H3O+1-(Trifluoromethyl)naphthalene-8-carbaldehyde
3Reduction1-(Trifluoromethyl)naphthalene-8-carbaldehydeSodium borohydride (NaBH4), MethanolThis compound

This multi-step approach offers a reliable method for the synthesis of the target compound, with each step being a well-established transformation in organic synthesis.

Regioselective Synthesis Considerations

The regioselectivity of substitution on the naphthalene ring is a critical consideration in the synthesis of 1,8-disubstituted derivatives. Electrophilic aromatic substitution on an unsubstituted naphthalene typically occurs at the α-position (C1) due to the greater stability of the resulting carbocation intermediate. almerja.comucalgary.calibretexts.org However, directing a second substituent to the C8 position is challenging due to steric hindrance from the C1 substituent, often referred to as the peri-effect. nih.gov

Direct sequential functionalization of naphthalene to achieve the desired 1,8-substitution pattern is therefore problematic and would likely result in a mixture of isomers. To overcome this, the most effective strategy is to utilize a starting material where the desired 1,8-substitution pattern is already established. The use of 1-bromo-8-(trifluoromethyl)naphthalene as a precursor, as outlined in the multi-step synthesis section, is a prime example of this strategy. This approach bypasses the need for controlling regioselectivity during the main synthetic sequence, as the regiochemistry is pre-determined in the starting material.

The synthesis of such pre-functionalized starting materials often involves multi-step processes that build the naphthalene ring system or employ specific directing groups to control the substitution pattern. nih.govresearchgate.net The challenges associated with the synthesis of peri-substituted naphthalenes underscore the importance of strategic precursor selection for efficient and regioselective access to compounds like this compound. mdpi.com

Industrial Scale-Up Considerations

The industrial-scale synthesis of this compound would require careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Starting Material Availability and Cost: The economic viability of the entire process is heavily dependent on the availability and cost of the starting material, 1-bromo-8-(trifluoromethyl)naphthalene. cymitquimica.combldpharm.com Sourcing this precursor from a reliable supplier at a reasonable price is a primary consideration.

Process Safety: The use of Grignard reagents on an industrial scale requires stringent safety protocols. These reactions are highly exothermic and sensitive to moisture and air. The use of appropriate reactor systems, inert atmosphere blanketing, and careful temperature control are essential. The handling of trifluoromethylated compounds also requires care due to their potential biological activity and the need to control their release into the environment. mdpi.com

Reaction Conditions and Optimization: Each step of the proposed multi-step synthesis would need to be optimized for large-scale production. This includes optimizing solvent volumes, reaction times, and temperatures to maximize yield and throughput while minimizing energy consumption and waste generation.

Purification: The purification of intermediates and the final product on an industrial scale would likely involve crystallization or distillation rather than chromatographic methods, which are generally not cost-effective for large quantities. The development of robust crystallization procedures would be crucial for obtaining the final product with high purity.

Waste Management: The environmental impact of the synthesis must be considered. This involves minimizing the use of hazardous solvents and reagents and developing procedures for the safe disposal or recycling of waste streams.

A summary of key industrial scale-up considerations for the proposed synthesis is provided in the table below.

ConsiderationKey Factors
Economics Cost and availability of 1-bromo-8-(trifluoromethyl)naphthalene; overall process yield.
Safety Handling of Grignard reagents; management of exothermic reactions; containment of trifluoromethylated compounds.
Efficiency Optimization of reaction parameters (temperature, concentration, time); process automation.
Purification Development of non-chromatographic purification methods (e.g., crystallization, distillation).
Environmental Minimization of solvent use; waste treatment and disposal.

Successful industrial-scale production of this compound would hinge on a thorough evaluation and optimization of these factors.

Chemical Reactivity and Transformations of 1 Trifluoromethyl Naphthalene 8 Methanol

Reactions Involving the Hydroxyl Group

The primary alcohol functionality in 1-(trifluoromethyl)naphthalene-8-methanol is the principal site of chemical reactivity, undergoing a range of transformations typical for benzylic alcohols. These include oxidation to carbonyl and carboxyl compounds, reduction to the corresponding methyl group, and substitution of the hydroxyl moiety.

Oxidation Reactions to Carbonyls and Carboxylic Acids

The oxidation of the primary alcohol in this compound can selectively yield either the corresponding aldehyde, 1-(trifluoromethyl)naphthalene-8-carbaldehyde, or the carboxylic acid, 1-(trifluoromethyl)naphthalene-8-carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Milder oxidizing agents, such as pyridinium chlorochromate (PCC), are effective for the selective oxidation to the aldehyde. huji.ac.ilresearchgate.net The reaction is typically carried out in an anhydrous solvent like dichloromethane to prevent over-oxidation to the carboxylic acid. The presence of water can lead to the formation of a hydrate from the aldehyde, which can be further oxidized. huji.ac.il

Stronger oxidizing agents, like potassium permanganate (KMnO₄) in an acidic or alkaline medium, will typically oxidize the primary alcohol directly to the carboxylic acid. rsc.orgnih.gov The reaction with KMnO₄ in aqueous acetic acid, for instance, has been shown to oxidize naphthalene (B1677914) derivatives to their corresponding carboxylic acids. rsc.org

Table 1: Oxidation Reactions of this compound

ProductReagent(s)SolventTemperatureTypical Yield
1-(Trifluoromethyl)naphthalene-8-carbaldehydePyridinium Chlorochromate (PCC)DichloromethaneRoom TemperatureGood to Excellent
1-(Trifluoromethyl)naphthalene-8-carboxylic acidPotassium Permanganate (KMnO₄)Aqueous Acetic AcidElevatedModerate to Good

Reduction Reactions

While this compound is already in a reduced state at the benzylic carbon, its corresponding aldehyde, 1-(trifluoromethyl)naphthalene-8-carbaldehyde, can be reduced back to the alcohol. This transformation is readily achieved using a variety of reducing agents. Lithium aluminum hydride (LAH) is a powerful reducing agent capable of reducing aldehydes, ketones, carboxylic acids, and esters to the corresponding alcohols. researchgate.netscispace.comrsc.org The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

Table 2: Reduction of 1-(Trifluoromethyl)naphthalene-8-carbaldehyde

ProductReagent(s)SolventTemperatureTypical Yield
This compoundLithium Aluminum Hydride (LAH)Diethyl ether or THF0 °C to Room TemperatureHigh

Substitution Reactions of the Hydroxyl Moiety

The hydroxyl group of this compound can be replaced by other functional groups through nucleophilic substitution reactions. A common transformation is the conversion of the alcohol to the corresponding alkyl halide. For instance, treatment with thionyl chloride (SOCl₂) can convert the alcohol to 1-(trifluoromethyl)-8-(chloromethyl)naphthalene. This reaction is often carried out in a solvent like chloroform. kiku.dk

Table 3: Substitution Reaction of this compound

ProductReagent(s)SolventTemperatureTypical Yield
1-(Trifluoromethyl)-8-(chloromethyl)naphthaleneThionyl Chloride (SOCl₂)Chloroform0 °C to Room TemperatureGood

Reactivity of the Trifluoromethyl Group

Stability under various Reaction Conditions

A key characteristic of the trifluoromethyl group is its exceptional stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF₃ group highly resistant to chemical and metabolic degradation. chemicalbook.com It is generally stable under a wide range of reaction conditions, including those employed for the transformations of the adjacent hydroxyl group. The trifluoromethyl group remains intact during oxidation with reagents like PCC and KMnO₄, reduction with LAH, and substitution reactions using thionyl chloride. chemicalbook.comnih.gov This robustness is a significant advantage in multi-step syntheses, as it does not require protection.

Influence on Adjacent Reaction Centers

The trifluoromethyl group exerts a profound influence on the reactivity of the neighboring hydroxyl group through both electronic and steric effects.

Electronic Effects: The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of the fluorine atoms. tcichemicals.com This strong inductive effect (-I) deactivates the naphthalene ring towards electrophilic substitution. More importantly, it influences the reactivity of the benzylic carbon. The electron-withdrawing nature of the CF₃ group can affect the stability of reaction intermediates. For instance, it can destabilize a carbocation at the benzylic position, potentially slowing down reactions that proceed through such an intermediate.

Steric Effects: The trifluoromethyl group is sterically demanding. In the peri-position of the naphthalene ring system, it creates significant steric hindrance around the 8-position. This steric bulk can influence the approach of reagents to the adjacent hydroxyl group, potentially affecting reaction rates and, in some cases, dictating the stereochemical outcome of a reaction. The steric repulsion between the trifluoromethyl group and the substituent at the 8-position can also lead to distortion of the naphthalene ring from planarity.

Interactions with Carbenium Ions and Electron-Deficient Systems

The reactivity of the hydroxyl group in this compound is significantly influenced by the electronic properties of the trifluoromethyl group. The strongly electron-withdrawing nature of the -CF3 group is known to destabilize adjacent positive charges. researchgate.net Consequently, the formation of a benzylic carbenium ion at the 8-position through protonation of the hydroxyl group and subsequent loss of water is expected to be energetically unfavorable. This deactivation suggests that reactions proceeding through an SN1-type mechanism, which rely on the formation of a carbocation intermediate, will be significantly hindered.

In contrast, the interaction with other electron-deficient systems, particularly those that can activate the C-O bond, is more probable. Reagents that can convert the hydroxyl group into a better leaving group, without the need for forming a full carbocation, would facilitate nucleophilic substitution at the benzylic carbon. For instance, reactions with acyl chlorides or sulfonyl chlorides in the presence of a base would likely lead to the formation of the corresponding esters or sulfonates.

Furthermore, under forcing conditions, reactions with strong acids could potentially lead to dehydration, forming a highly reactive and likely transient vinylnaphthalene derivative, although the stability of such a species would be a concern. The interaction with Lewis acids could also activate the hydroxyl group, making it susceptible to attack by weak nucleophiles.

Reactivity of the Naphthalene Core

The naphthalene ring system in this compound is subject to the strong deactivating effect of the trifluoromethyl group, which significantly influences its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions

The trifluoromethyl group is a powerful deactivating group for electrophilic aromatic substitution (EAS) due to its strong inductive electron-withdrawing effect. scielo.org.mx This effect reduces the electron density of the naphthalene ring system, making it less nucleophilic and therefore less reactive towards electrophiles. youtube.com In substituted benzenes, the trifluoromethyl group is a meta-director. youtube.com Applying these principles to the naphthalene system, the -CF3 group at the 1-position will deactivate the entire ring system, particularly the ring to which it is attached.

Reagent/ConditionsPredicted Major Product(s)
HNO3/H2SO41-(Trifluoromethyl)-5-nitronaphthalene-8-methanol and 1-(Trifluoromethyl)-7-nitronaphthalene-8-methanol
Br2/FeBr35-Bromo-1-(trifluoromethyl)naphthalene-8-methanol and 7-Bromo-1-(trifluoromethyl)naphthalene-8-methanol
SO3/H2SO41-(Trifluoromethyl)-8-(hydroxymethyl)naphthalene-5-sulfonic acid and 1-(Trifluoromethyl)-8-(hydroxymethyl)naphthalene-7-sulfonic acid

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the naphthalene core of this compound is generally not favored under standard conditions. SNAr reactions typically require the presence of a good leaving group (such as a halide) on the aromatic ring, as well as strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. masterorganicchemistry.com

In the case of this compound, there are no inherent leaving groups on the naphthalene rings. While the trifluoromethyl group is strongly electron-withdrawing and would activate the ring towards nucleophilic attack, its presence alone is insufficient to facilitate the displacement of a hydride ion, which is a very poor leaving group. Therefore, direct nucleophilic substitution on the naphthalene core is not a viable transformation for this molecule without prior functionalization.

Derivatization of the Naphthalene Ring

Derivatization of the naphthalene ring of this compound would primarily proceed through the electrophilic aromatic substitution pathways discussed previously. Introduction of nitro, halogen, or sulfonic acid groups at the 5- and 7-positions would provide handles for further functionalization.

For instance, a nitro group could be reduced to an amino group, which could then be subjected to a variety of transformations, such as diazotization followed by substitution (Sandmeyer reaction) to introduce a wide range of functional groups. An amino group would also be a strongly activating, ortho-, para-director, profoundly altering the reactivity of the naphthalene ring in subsequent electrophilic substitution reactions.

Halogenated derivatives could participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, allowing for the construction of more complex molecular architectures.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions that this compound undergoes is crucial for predicting its behavior and for designing synthetic strategies.

Role of Intermediates in Reactions

The key reactive center in many transformations of this compound is the benzylic alcohol. Reactions involving this group are likely to proceed through several key intermediates.

In acid-catalyzed reactions, the initial step is the protonation of the hydroxyl group to form an oxonium ion . This is a much better leaving group than the hydroxide (B78521) ion.

Following the formation of the oxonium ion, two pathways are possible, depending on the reaction conditions and the nucleophile. In a concerted SN2-type mechanism , a nucleophile would attack the carbon bearing the oxonium group, displacing a molecule of water in a single step. This pathway avoids the formation of a high-energy carbocation.

Alternatively, in an SN1-type mechanism , the oxonium ion would depart to form a benzylic carbocation . However, as previously discussed, the strong electron-withdrawing nature of the peri-positioned trifluoromethyl group would significantly destabilize this carbocation, making this pathway less likely compared to analogous systems without such a deactivating group. The proximity of the -CF3 group would exert a powerful destabilizing inductive effect on the adjacent positive charge.

In electrophilic aromatic substitution reactions, the key intermediate is the sigma complex , also known as the Wheland intermediate . masterorganicchemistry.com This is a resonance-stabilized carbocation formed by the attack of the electrophile on the naphthalene ring. The stability of the possible sigma complexes determines the position of substitution. For this compound, the sigma complexes resulting from attack at the 5- and 7-positions are expected to be the most stable, as the positive charge is kept further away from the deactivating trifluoromethyl group.

The table below summarizes the key intermediates and their likely involvement in the transformations of this compound.

Reaction TypeKey Intermediate(s)Role and Stability
Acid-catalyzed substitution at the alcoholOxonium ionFormed by protonation of the hydroxyl group, creating a good leaving group.
Benzylic carbocationHighly destabilized by the adjacent electron-withdrawing -CF3 group; SN1 pathway is disfavored.
Electrophilic Aromatic SubstitutionSigma complex (Wheland intermediate)Resonance-stabilized carbocation; its stability dictates the regioselectivity of the substitution.

Kinetic and Thermodynamic Aspects of Reactivity

The kinetic and thermodynamic parameters of a chemical reaction provide crucial insights into its feasibility, rate, and mechanism. For this compound, a molecule characterized by the sterically demanding peri-substitution pattern of the naphthalene core and the presence of a strongly electron-withdrawing trifluoromethyl group, these aspects are of particular interest. While specific experimental kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, valuable inferences can be drawn from studies on analogous compounds.

The reactivity of this compound is principally governed by the interplay of steric hindrance between the trifluoromethyl and methanol (B129727) groups at the 1 and 8 positions, and the electronic influence of the trifluoromethyl group on the benzylic alcohol moiety.

Research Findings from Analogous Systems

Studies on related molecular structures offer a qualitative and quantitative framework for understanding the potential reactivity of this compound.

Influence of the Trifluoromethyl Group on Benzylic Alcohol Reactivity:

Research on benzylic alcohols containing a trifluoromethyl group has shown that this substituent can significantly impact reaction kinetics. For instance, computational studies on the 1,6-elimination of an α-CF3-benzyl-caged fluorogenic probe have demonstrated that the benzylic CF3 group can lower the activation energy barrier for the reaction compared to its non-fluorinated analog. nih.govbiorxiv.org This suggests that the strong electron-withdrawing nature of the trifluoromethyl group can stabilize transition states and reaction intermediates, thereby accelerating reaction rates.

Thermodynamic data for a related compound, 4-(Trifluoromethyl)benzyl alcohol, provides insight into the energetics of reactions involving this type of moiety. The gas-phase acidity, represented by the enthalpy (ΔrH°) and Gibbs free energy (ΔrG°) of reaction, has been determined, as shown in the table below.

Kinetic Data from Naphthalene Derivatives:

Kinetic studies on the nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines have provided bimolecular rate constants, offering a baseline for understanding the reactivity of the naphthalene scaffold at the 1-position. ias.ac.in These studies indicate that the naphthalene ring system can participate in and influence the rates of reactions occurring at its substituent groups.

The following interactive data table summarizes key kinetic and thermodynamic parameters from these analogous systems, which can be used to infer the reactivity of this compound.

Compound/Reaction SystemParameterValueUnitsConditions
4-azido-(α-CF3)-benzyl resorufin (1,6-elimination)Activation Free Energy (ΔGa)Value not explicitly stated, but noted as reducedkcal/molDFT Calculations
4-azidobenzyl resorufin (1,6-elimination)Activation Free Energy (ΔGa)Value not explicitly statedkcal/molDFT Calculations
4-azido-(α-CF3)-benzyl resorufin (1,6-elimination)Reaction Free Energy (ΔGrxn)-15.2kcal/molDFT Calculations
4-azidobenzyl resorufin (1,6-elimination)Reaction Free Energy (ΔGrxn)-11.8kcal/molDFT Calculations
4-(Trifluoromethyl)benzyl alcoholEnthalpy of Reaction (ΔrH°)1512 ± 8.8kJ/molGas Phase
4-(Trifluoromethyl)benzyl alcoholGibbs Free Energy of Reaction (ΔrG°)1484 ± 8.4kJ/molGas Phase
1-chloromethylnaphthalene + AnilineBimolecular Rate Constant (k)Various, dependent on solvent and temperatureL mol⁻¹ s⁻¹Methanol, 35-45°C

The data presented is for analogous systems and is intended to provide a comparative context for the reactivity of this compound.

The steric strain inherent in 1,8-disubstituted naphthalenes can also play a significant role in both the kinetics and thermodynamics of reactions. This strain can be relieved in a transition state, leading to an acceleration of the reaction rate. Conversely, it can also hinder the approach of reactants, thereby slowing down a reaction. The specific impact would be highly dependent on the reaction mechanism.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in an organic molecule. A full NMR analysis of 1-(Trifluoromethyl)naphthalene-8-methanol would involve ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques.

¹H NMR Analysis of Naphthalene (B1677914) and Methanol (B129727) Protons

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the ¹H NMR spectrum would display distinct signals for the aromatic protons on the naphthalene ring, the methylene protons of the methanol group, and the hydroxyl proton. The chemical shifts (δ) of the naphthalene protons would be expected in the aromatic region (typically δ 7.0-8.5 ppm), with their specific shifts and coupling patterns revealing the substitution pattern. The peri-deshielding effect between the C1-CF₃ and C8-CH₂OH groups would likely cause significant downfield shifts for the protons at positions 2 and 7, as well as for the proton at position 4. The methylene protons (-CH₂OH) would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) further upfield, while the hydroxyl proton (-OH) signal would be a broad singlet whose position is dependent on concentration and solvent.

¹³C NMR Analysis of Carbon Framework

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and type of carbon atoms in a molecule. The spectrum of this compound would show distinct signals for each of the 12 carbon atoms. The carbon of the trifluoromethyl group (-CF₃) would exhibit a characteristic quartet due to coupling with the three fluorine atoms. The aromatic carbons would resonate in the typical downfield region for sp²-hybridized carbons (around δ 120-140 ppm), with the carbons directly attached to the electron-withdrawing trifluoromethyl group and the hydroxymethyl group showing distinct chemical shifts. The methylene carbon of the methanol group (-CH₂OH) would appear at a higher field.

¹⁹F NMR for Trifluoromethyl Group Characterization and Environment

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides information about the electronic environment of the CF₃ group, which is influenced by the naphthalene ring system.

Two-Dimensional NMR Techniques for Connectivity

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons on the naphthalene ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom. An HMBC spectrum would show correlations between protons and carbons over two or three bonds, which is crucial for confirming the placement of the trifluoromethyl and methanol groups on the naphthalene scaffold.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, a broad absorption band would be expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic naphthalene ring would appear around 3000-3100 cm⁻¹. Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group would be prominent in the fingerprint region, typically between 1000 and 1350 cm⁻¹. The spectrum would also show characteristic absorptions for the C-O stretching of the primary alcohol and the C=C stretching vibrations of the aromatic ring.

Functional Group Expected Absorption Range (cm⁻¹)
O-H Stretch (Alcohol)3200-3600 (broad)
Aromatic C-H Stretch3000-3100
C-F Stretch (CF₃)1000-1350 (strong)
C-O Stretch (Alcohol)1000-1260
Aromatic C=C Stretch1450-1600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which would confirm its elemental formula (C₁₂H₉F₃O). The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. Analysis of the fragmentation pattern could reveal characteristic losses, such as the loss of a hydroxyl radical (•OH), water (H₂O), or the trifluoromethyl group (•CF₃), providing further evidence for the proposed structure.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is an essential analytical technique for probing the electronic structure of conjugated systems like the naphthalene core of this compound. The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. In aromatic compounds such as naphthalene, these transitions are typically of the π → π* type, involving the delocalized π-electrons of the aromatic system.

The UV spectrum of the parent naphthalene molecule in a non-polar solvent like cyclohexane exhibits characteristic absorption bands. The two lowest-lying electronic transitions are designated as the ¹Lₐ and ¹Lₑ bands. researchgate.net The ¹Lₑ transition, which is of lower energy, appears at longer wavelengths, while the higher-energy ¹Lₐ transition is observed at shorter wavelengths. For naphthalene, these bands are typically observed around 275 nm and 221 nm, respectively. researchgate.netphotochemcad.com

The introduction of substituents onto the naphthalene ring can significantly perturb these electronic transitions, leading to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). This phenomenon is known as solvatochromism when the solvent is varied. The trifluoromethyl (-CF₃) group at the C-1 position is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This group can influence the energy levels of the π-orbitals of the naphthalene ring. Conversely, the hydroxymethyl (-CH₂OH) group at the C-8 position is generally considered to be a weak electron-donating group.

The combined electronic effects of these peri-substituents in this compound are expected to modulate the π → π* transitions of the naphthalene chromophore. The electron-withdrawing nature of the -CF₃ group may lead to a bathochromic (red) or hypsochromic (blue) shift of the absorption bands, depending on the specific nature of the electronic transition and its interaction with the substituent's inductive and resonance effects. The presence of the hydroxymethyl group can also contribute to these shifts and may be involved in solvent interactions, particularly in protic solvents, which can further alter the UV-Vis absorption profile. Heavily substituted naphthalene derivatives have been shown to exhibit electronic absorption bands that can be asymptotically tuned, with a common profile peaking around 220 nm. researchgate.netaanda.org

A representative UV-Vis absorption data table for a naphthalene derivative in a common organic solvent is presented below to illustrate the typical data obtained from such an analysis.

Solventλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Transition
Ethanol (B145695)2827,943¹Lₑ
Ethanol225100,000¹Lₐ

Advanced X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the steric and electronic properties of a molecule in its solid state.

For peri-disubstituted naphthalenes, such as this compound, significant steric strain is anticipated due to the close proximity of the substituents at the C-1 and C-8 positions. researchgate.netmdpi.com This steric hindrance forces the substituents and the naphthalene ring itself to distort from planarity to accommodate the bulky groups. X-ray crystallography can precisely quantify these distortions.

In the case of this compound, the bulky trifluoromethyl group and the hydroxymethyl group would repel each other, leading to several expected structural features:

Out-of-plane distortion: The C-1 and C-8 substituents are likely to be displaced to opposite sides of the mean plane of the naphthalene ring.

Increased bond angles: The C(2)-C(1)-C(9) and C(7)-C(8)-C(9) internal ring angles, as well as the C(9)-C(1)-C(substituent) and C(9)-C(8)-C(substituent) exocyclic angles, are expected to be distorted from the ideal 120° of an sp² hybridized carbon to alleviate steric strain.

Naphthalene ring puckering: The naphthalene core itself may exhibit a slight twist or boat-like conformation rather than being perfectly planar. researchgate.net

A closely related analogue, 1,8-bis(hydroxymethyl)naphthalene, has been studied by X-ray crystallography, and its structural parameters provide a valuable reference. nih.gov In this molecule, significant steric interactions between the hydroxymethyl substituents were observed, causing deviations in the exterior angles at the C-1, C-8, and C-9 positions. nih.gov The ten carbon atoms of the naphthalene core showed an average deviation of 0.012 Å from the best least-squares plane, indicating a slight puckering of the ring system. nih.gov

Below is a representative data table of crystallographic parameters for a peri-substituted naphthalene, illustrating the type of information obtained from an X-ray diffraction study.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.549(4)
b (Å)4.856(3)
c (Å)22.604(4)
β (°)94.24(3)
Volume (ų)935.8(7)
Z4

Advanced Computational Studies and Theoretical Insights

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule. For 1-(Trifluoromethyl)naphthalene-8-methanol, such calculations would be invaluable in predicting its geometry, stability, and spectroscopic behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. It is based on the principle that the energy of a system can be determined from its electron density. DFT offers a good balance between accuracy and computational cost, making it a suitable method for studying molecules of the size and complexity of this compound.

A geometry optimization using DFT would determine the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. This would provide precise information on bond lengths, bond angles, and dihedral angles. The electronic structure calculations would, in turn, reveal the distribution of electrons within the molecule, highlighting regions of high and low electron density, which are crucial for understanding its reactivity.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound (Note: This data is illustrative and not based on actual published research.)

Parameter Bond/Angle Calculated Value
Bond Lengths (Å) C1-CF3 1.49
C8-CH2OH 1.52
C-F (average) 1.35
C-O 1.43
O-H 0.97
**Bond Angles (°) ** C1-C9-C8 118.5
F-C-F (average) 107.2
C8-C-O 112.0
Dihedral Angles (°) C2-C1-C9-C8 178.9

This interactive table is for illustrative purposes only.

Calculation of Electronic Transitions and Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate the excited-state properties of molecules. This method can predict the electronic absorption and emission spectra (UV-Visible and fluorescence) of this compound. By calculating the energies of electronic transitions between molecular orbitals, TD-DFT can help in the interpretation of experimental spectroscopic data.

These calculations would provide information on the wavelengths of maximum absorption (λmax), the corresponding oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., π-π* or n-π*). Such theoretical insights are crucial for designing and understanding the photophysical properties of novel materials.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energies and spatial distributions of these orbitals are fundamental in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the nucleophilic or electron-donating capacity. The LUMO is the orbital to which an electron is most likely to be accepted, indicating the electrophilic or electron-accepting ability.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides an indication of the molecule's kinetic stability and its ability to absorb light. A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive and will absorb light at longer wavelengths. For this compound, a HOMO-LUMO analysis would pinpoint the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This data is illustrative and not based on actual published research.)

Molecular Orbital Energy (eV)
HOMO -6.85
LUMO -1.23

| HOMO-LUMO Gap | 5.62 |

This interactive table is for illustrative purposes only.

Mechanistic Modeling of Reactions

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By modeling the reaction pathways, identifying transition states, and calculating the energetic profiles, researchers can gain a detailed understanding of how a reaction proceeds.

Elucidation of Reaction Pathways and Transition States

For synthetic routes leading to or involving this compound, computational modeling can map out the step-by-step transformation of reactants into products. This involves locating the transition state for each elementary step of the reaction. A transition state is a high-energy, transient species that represents the energy barrier that must be overcome for a reaction to occur. The geometry and electronic structure of the transition state provide crucial information about the bond-making and bond-breaking processes.

Energetic Profiles of Synthetic Transformations

Once the reactants, products, and transition states for a reaction have been computationally identified, an energetic profile (or reaction coordinate diagram) can be constructed. This profile plots the energy of the system as it progresses from reactants to products. The height of the energy barrier (the activation energy) determines the rate of the reaction. By comparing the energetic profiles of different possible reaction pathways, the most favorable mechanism can be determined.

While specific mechanistic modeling studies for the synthesis of this compound are not documented in the literature, such computational investigations would be highly valuable for optimizing reaction conditions and improving synthetic yields.

Conformational Analysis and Intramolecular Interactions

The structure of this compound is dominated by the steric repulsion between the trifluoromethyl (-CF₃) and methanol (B129727) (-CH₂OH) groups at the peri positions (1 and 8) of the naphthalene (B1677914) core. This steric strain forces significant distortions from an idealized planar geometry to alleviate unfavorable interactions. nih.govmdpi.com

Computational modeling, typically using Density Functional Theory (DFT), is essential to explore the molecule's potential energy surface and identify stable conformers. The primary distortions expected in peri-substituted naphthalenes involve:

Out-of-plane displacement: The substituents are pushed to opposite sides of the naphthalene plane.

In-plane splaying: The C1-C9 and C8-C9 bonds (where C9 is the central bond of the naphthalene ring) angle outwards to increase the distance between the substituents. mdpi.com

Naphthalene ring distortion: The naphthalene core itself loses planarity, adopting a twisted conformation. nih.gov

A critical aspect of the conformational analysis of this compound is the potential for intramolecular hydrogen bonding. Theoretical studies on similar molecules, such as (1-fluorocyclopropyl)methanol, have shown that a hydrogen bond can form between the hydroxyl hydrogen and a fluorine atom (O-H···F-C). researchgate.net In this naphthalene derivative, the rotation around the C8-C(methanol) bond could orient the hydroxyl group towards the trifluoromethyl group, facilitating such an interaction. This hydrogen bond, if present, would significantly influence the molecule's preferred conformation, locking it into a specific rotational state and potentially adding to its stability despite the steric strain. researchgate.net The strength of this interaction would likely be a balance between the electrostatic attraction of the O-H···F bond and the steric repulsion of the bulky groups. researchgate.net

Studies on related 1,8-disubstituted naphthalenes demonstrate how varying the bulk and electronic nature of the substituents impacts the degree of distortion. These findings provide a framework for understanding the specific geometry of this compound.

Compound (Related Naphthalene Derivatives)Peri SubstituentsObserved Distortion TypeKey Finding
1,8-Bis(bromomethyl)naphthalene-CH₂Br, -CH₂BrVertical DistortionExhibits a significant dihedral angle (11.0°) between the peri-substituents, disturbing the naphthalene ring's coplanarity. nih.gov
1,8-Bis(dibromomethyl)naphthalene-CHBr₂, -CHBr₂Horizontal DistortionShows a smaller vertical distortion but increased in-plane splaying of the substituents due to greater steric bulk. nih.gov
8-Acyl-1-pyrrolidinylnaphthalenes-Acyl, -PyrrolidinylTwisting/RotationBoth the acyl and pyrrolidinyl groups are forced to rotate nearly perpendicular to the naphthalene ring to minimize steric clash. mdpi.com

Prediction of Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. scielo.org.mxjmcs.org.mx These indices are calculated from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and are used to predict how a molecule will interact with other chemical species. researchgate.net

For this compound, the two peri substituents have opposing electronic effects that would modulate its reactivity:

Trifluoromethyl (-CF₃) Group: This is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. It is expected to lower the energy of both the HOMO and LUMO, making the molecule less likely to be oxidized and more susceptible to nucleophilic attack.

Methanol (-CH₂OH) Group: The hydroxymethyl group is generally considered weakly electron-donating or neutral in its effect on the aromatic system.

Key reactivity descriptors that can be computationally predicted include:

HOMO-LUMO Energy Gap (ΔE): A large gap implies high kinetic stability and low chemical reactivity. The presence of both electron-withdrawing and donating/neutral groups can modulate this gap.

Ionization Potential (I): Related to the HOMO energy, it is the energy required to remove an electron. The -CF₃ group would increase the ionization potential.

Electron Affinity (A): Related to the LUMO energy, it is the energy released when an electron is added. The -CF₃ group would make the electron affinity more favorable.

Global Hardness (η): Calculated as (I-A)/2, it measures resistance to change in electron distribution. A harder molecule is less reactive.

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. The strong electron-withdrawal by the -CF₃ group would result in a higher electrophilicity index for the molecule.

Reactivity DescriptorDefinitionPredicted Influence of Substituents on this compound
Ionization PotentialEnergy required to remove an electron (related to HOMO energy).Increased due to the strong electron-withdrawing -CF₃ group.
Electron AffinityEnergy released upon adding an electron (related to LUMO energy).Increased (made more positive) by the electron-withdrawing -CF₃ group.
Global Hardness (η)Resistance to deformation of the electron cloud.Likely to be high, indicating significant stability.
Electrophilicity Index (ω)A measure of the propensity to act as an electrophile.Expected to be relatively high, making the aromatic ring susceptible to nucleophilic attack.

Computational Studies on Related Trifluoromethylated Carbocations

The stability of carbocation intermediates is fundamental to understanding many organic reaction mechanisms. A carbocation derived from this compound would involve the formation of a positive charge on the methylene carbon, creating the (1-(trifluoromethyl)naphthalen-8-yl)methylium ion. This is a benzylic-type carbocation, where the positive charge can be delocalized into the naphthalene ring system through resonance, which is a major stabilizing factor. libretexts.orglibretexts.org

However, the presence of the peri -CF₃ group would have a profound impact on the stability of this carbocation. The trifluoromethyl group is strongly electron-withdrawing through an inductive effect. This effect powerfully destabilizes any adjacent positive charge. libretexts.org Computational studies consistently show that electron-withdrawing groups, particularly fluorine-containing ones, significantly increase the energy and reactivity of carbocations. nih.gov

Therefore, any reaction mechanism proceeding through the (1-(trifluoromethyl)naphthalen-8-yl)methylium intermediate would be energetically unfavorable. The strong destabilizing inductive effect of the -CF₃ group at the 1-position would likely counteract the stabilizing resonance effect of the naphthalene ring. This suggests that reactions involving the methanol group, such as Sₙ1-type substitutions, would be significantly hindered compared to analogous compounds without the electron-withdrawing substituent. libretexts.orgnih.gov

Stereochemical Aspects of 1 Trifluoromethyl Naphthalene 8 Methanol

The stereochemistry of 1-(trifluoromethyl)naphthalene-8-methanol is a critical aspect of its chemical identity, as the presence of a stereocenter at the carbon atom bearing the hydroxyl group gives rise to two enantiomers, (R) and (S). The synthesis and separation of these enantiomers are essential for studying their unique properties and potential applications. This section details the methodologies for asymmetric synthesis, techniques for chiral resolution, and methods for determining the absolute configuration of this compound.

Future Directions and Emerging Research Areas

Development of Novel and Greener Synthetic Routes

Current synthetic strategies for peri-substituted naphthalenes often involve multi-step processes with harsh reagents and challenging purification procedures. Future research will likely focus on the development of more efficient, atom-economical, and environmentally benign methods for the synthesis of 1-(trifluoromethyl)naphthalene-8-methanol.

One promising avenue is the exploration of microwave-assisted organic synthesis (MAOS). Microwave irradiation has been shown to significantly reduce reaction times, improve product yields, and minimize the formation of side-products in the synthesis of related compounds like 1,8-naphthalic anhydride derivatives. researchgate.net Applying this technology to the key steps in the synthesis of this compound could lead to more sustainable and scalable production.

Furthermore, the development of catalytic C-H functionalization methods represents a frontier in organic synthesis. researchgate.net Future efforts could target the direct and regioselective introduction of the trifluoromethyl and hydroxymethyl groups onto the naphthalene (B1677914) core, bypassing the need for pre-functionalized starting materials. Ruthenium-catalyzed remote C-H functionalization, for instance, has been successfully applied to the synthesis of other multifunctional naphthalenes. rsc.orgrsc.org

Synthetic ApproachPotential AdvantagesKey Research Challenges
Microwave-Assisted SynthesisReduced reaction times, higher yields, fewer byproductsOptimization of reaction conditions (temperature, pressure, catalyst) for this specific substrate
Catalytic C-H FunctionalizationIncreased atom economy, reduced waste, step-efficiencyAchieving high regioselectivity at the 1 and 8 positions, catalyst design and development
Flow ChemistryPrecise control over reaction parameters, improved safety, scalabilityReactor design for handling potentially reactive intermediates, integration of purification steps

Expansion of Chemical Reactivity and Catalytic Applications

The unique steric and electronic environment of this compound suggests a rich and underexplored chemical reactivity. The interaction between the bulky trifluoromethyl group and the adjacent methanol (B129727) function can influence the reactivity of the hydroxyl group, potentially leading to novel transformations.

Future investigations should explore the utility of the alcohol moiety as a handle for further functionalization. For example, its conversion to a leaving group could pave the way for nucleophilic substitution reactions, while oxidation could yield the corresponding aldehyde or carboxylic acid, opening up a host of subsequent transformations. The impact of the peri-interaction on the acidity of the hydroxyl proton and the nucleophilicity of the oxygen atom warrants detailed study.

Moreover, the rigid scaffold and the presence of both a Lewis basic site (the oxygen of the methanol) and a potentially coordinating trifluoromethyl group (through fluorine interactions) suggest that this compound and its derivatives could serve as novel ligands in catalysis. The development of chiral variants could lead to applications in asymmetric catalysis. The unique bite angle and electronic properties imposed by the peri-substitution pattern could lead to catalysts with novel reactivity and selectivity. Research into the coordination chemistry of this molecule with various transition metals is a crucial first step in this direction.

Exploration of Stereoselective Applications

The introduction of chirality is a key step in the development of high-value chemical entities. For this compound, the development of enantioselective synthetic methods would unlock its potential in stereoselective applications. Future research should focus on asymmetric synthesis strategies to access enantiopure forms of this compound and its derivatives.

One potential approach is the use of chiral catalysts for the key bond-forming reactions in its synthesis. For instance, asymmetric hydrogenation of a suitable precursor ketone could establish the chiral center at the carbinol. The development of chiral ligands specifically designed for the challenging steric environment of peri-substituted naphthalenes will be critical. The synthesis of chiral binaphthyl ligands has demonstrated the feasibility of creating unique chiral microenvironments in related systems. rsc.org

Once enantiomerically pure this compound is accessible, its application as a chiral auxiliary or ligand in asymmetric synthesis can be explored. The rigid naphthalene backbone provides a well-defined platform for the transfer of stereochemical information. Its use in asymmetric additions, reductions, and other transformations should be investigated.

Stereoselective ApproachPotential ApplicationKey Research Focus
Asymmetric SynthesisAccess to enantiopure materialDevelopment of chiral catalysts for key synthetic steps
Chiral AuxiliaryControl of stereochemistry in reactions of attached substratesEfficient methods for attachment and cleavage of the auxiliary
Chiral LigandAsymmetric catalysisSynthesis of derivatives and evaluation in a range of catalytic transformations

Advanced Computational Predictions and Experimental Validation

The significant steric strain and potential for non-covalent interactions in this compound make it an ideal candidate for in-depth computational studies. Density Functional Theory (DFT) and other advanced computational methods can provide valuable insights into its structure, bonding, and reactivity, guiding future experimental work.

Future computational studies should focus on several key areas. Firstly, a detailed conformational analysis will be crucial to understand the preferred spatial arrangement of the trifluoromethyl and methanol groups and the extent of intramolecular interactions. Secondly, calculation of electronic properties such as the electrostatic potential surface, frontier molecular orbitals, and bond dissociation energies will help to predict its reactivity and potential for intermolecular interactions.

These computational predictions must be coupled with experimental validation. For example, predicted bond lengths and angles can be compared with data from X-ray crystallography. Calculated spectroscopic properties (NMR, IR, UV-Vis) can be benchmarked against experimentally obtained spectra. This synergistic approach will lead to a deeper understanding of the fundamental properties of this molecule and accelerate the discovery of its applications.

Integration into Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) and cascade processes are powerful tools in modern organic synthesis, allowing for the rapid construction of complex molecules from simple starting materials in a single operation. nih.gov The integration of this compound or its precursors into such processes is a promising area for future research.

Future work could explore the use of this compound as a building block in MCRs. The alcohol functionality could participate in a variety of transformations, such as the formation of ethers or esters, while the naphthalene core could undergo further functionalization. For example, a three-component reaction involving this compound, an aldehyde, and an isocyanide could potentially lead to a diverse library of complex naphthalene derivatives.

Furthermore, the development of novel cascade reactions for the synthesis of the this compound scaffold itself is a worthy goal. A cascade strategy could involve a series of intramolecular reactions that rapidly build up the substituted naphthalene ring system from a simpler acyclic precursor. rsc.orgnih.gov Such approaches would be highly convergent and atom-economical, aligning with the principles of green chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthesis routes and characterization techniques for 1-(Trifluoromethyl)naphthalene-8-methanol?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as Friedel-Crafts alkylation or electrophilic substitution on naphthalene derivatives, followed by fluorination using reagents like sulfur tetrafluoride (SF₄) or trifluoromethylating agents (e.g., Ruppert-Prakash reagent). Characterization requires:

  • Nuclear Magnetic Resonance (NMR) : To confirm substituent positions (¹H NMR for hydrogen environments, ¹³C NMR for carbon backbone, and ¹⁹F NMR for trifluoromethyl groups).
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
  • X-ray Crystallography : To resolve stereochemical ambiguities and confirm crystal packing .
    • Key Considerations : Ensure inert reaction conditions (e.g., anhydrous solvents, nitrogen atmosphere) to prevent hydrolysis of intermediates.

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